molecular formula C18H22N2O4S B11931198 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester

2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester

Cat. No.: B11931198
M. Wt: 362.4 g/mol
InChI Key: XISYIGZAZNITQC-OCKHKDLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester involves several steps:

    Formation of the Thiazole Ring: The thiazole ring is typically formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Febuxostat.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its role in the development of new therapeutic agents for the treatment of gout and other related conditions.

    Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester is primarily related to its role as an impurity standard of Febuxostat. Febuxostat works by inhibiting xanthine oxidase, an enzyme responsible for the production of uric acid. By reducing the production of uric acid, Febuxostat helps to prevent the formation of uric acid crystals in the joints, thereby alleviating the symptoms of gout .

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: The parent compound, used to treat gout.

    Allopurinol: Another xanthine oxidase inhibitor used for the same purpose.

    Oxypurinol: A metabolite of Allopurinol with similar activity.

Uniqueness

2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester is unique due to its specific structural features, such as the hydroxyimino group and the thiazole ring, which contribute to its distinct chemical and biological properties. Its role as an impurity standard also sets it apart from other similar compounds.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9-

InChI Key

XISYIGZAZNITQC-OCKHKDLRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N\O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C

Origin of Product

United States

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